Methyl 3-(tribromostannyl)propanoate
Description
Methyl 3-(tribromostannyl)propanoate is an organotin compound with the molecular formula C₄H₇Br₃O₂Sn and an approximate molar mass of 457.5 g/mol. The structure comprises a methyl ester group linked to a propanoate chain substituted with a tribromostannyl (SnBr₃) moiety at the 3-position. Organotin compounds like this are known for applications in catalysis, polymer stabilization, and biocides due to the Lewis acidic nature of the tin center .
Properties
CAS No. |
61470-32-4 |
|---|---|
Molecular Formula |
C4H7Br3O2Sn |
Molecular Weight |
445.52 g/mol |
IUPAC Name |
methyl 3-tribromostannylpropanoate |
InChI |
InChI=1S/C4H7O2.3BrH.Sn/c1-3-4(5)6-2;;;;/h1,3H2,2H3;3*1H;/q;;;;+3/p-3 |
InChI Key |
XOCSHGKZSZLSIU-UHFFFAOYSA-K |
Canonical SMILES |
COC(=O)CC[Sn](Br)(Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(tribromostannyl)propanoate can be synthesized through the reaction of methyl 3-bromopropanoate with tributyltin hydride in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(tribromostannyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The tribromostannyl group can be replaced by other nucleophiles, such as halides or alkyl groups.
Reduction Reactions: The compound can be reduced to form methyl 3-stannylpropanoate using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidizing agents can convert the tribromostannyl group to a stannic oxide derivative.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium iodide in acetone.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Hydrogen peroxide in acetic acid.
Major Products
Substitution: Methyl 3-iodopropanoate.
Reduction: Methyl 3-stannylpropanoate.
Oxidation: Stannic oxide derivatives.
Scientific Research Applications
Methyl 3-(tribromostannyl)propanoate has several applications in scientific research:
Organic Synthesis: Used as a precursor for the synthesis of complex organotin compounds.
Materials Science: Employed in the preparation of tin-based materials with unique electronic properties.
Biological Studies: Investigated for its potential use in medicinal chemistry due to its ability to interact with biological molecules.
Industrial Applications: Utilized in the production of polymers and other materials with enhanced properties .
Mechanism of Action
The mechanism of action of methyl 3-(tribromostannyl)propanoate involves the interaction of the tribromostannyl group with various molecular targets. The tribromostannyl group can form covalent bonds with nucleophilic sites on biological molecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in medicinal chemistry and biological research .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The reactivity and applications of methyl 3-(tribromostannyl)propanoate are influenced by its SnBr₃ group, which contrasts with sulfonyl, sulfanyl, and other substituents in analogs (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Tribromostannyl vs. Sulfonyl Groups : The SnBr₃ group is bulkier and more electrophilic than sulfonyl substituents (e.g., SO₂Cl or SO₂CH₃), making it a stronger Lewis acid catalyst. In contrast, sulfonyl groups enhance electrophilicity at the ester carbonyl, favoring nucleophilic substitutions .
- Quinazolinone-Sulfanyl Hybrid: The compound in demonstrates how heterocyclic sulfanyl groups expand pharmacological utility, unlike the SnBr₃ group, which is rarely used in drugs due to toxicity concerns.
Reactivity and Stability
- Hydrolytic Sensitivity: The SnBr₃ group in this compound is prone to hydrolysis, releasing HBr and forming tin oxides. This contrasts with chlorosulfonyl derivatives (e.g., ), which hydrolyze to sulfonic acids but are less reactive than organotin compounds. Ethyl 3-(methylsulfonyl)propanoate is more stable under ambient conditions due to the electron-withdrawing but less labile SO₂CH₃ group.
- Thermal Stability: Organotin compounds generally decompose at lower temperatures (<200°C) compared to sulfonyl analogs, which often withstand higher temperatures (>250°C) due to stronger S=O bonds .
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